Cas no 1892269-13-4 (4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol)

4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol
- EN300-1924524
- 1892269-13-4
- 4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol
-
- インチ: 1S/C9H12BrNO3/c1-13-9-4-6(2-3-14-11)7(10)5-8(9)12/h4-5,12H,2-3,11H2,1H3
- InChIKey: NSWHIKYYPDWMFX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1CCON)OC)O
計算された属性
- せいみつぶんしりょう: 261.00006g/mol
- どういたいしつりょう: 261.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.7Ų
4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924524-0.5g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.25g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.05g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1924524-5.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1924524-1.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1924524-1g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1924524-10g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1924524-0.1g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1924524-10.0g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1924524-2.5g |
4-[2-(aminooxy)ethyl]-5-bromo-2-methoxyphenol |
1892269-13-4 | 2.5g |
$2014.0 | 2023-09-17 |
4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenol 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-2-(aminooxy)ethyl-5-bromo-2-methoxyphenolに関する追加情報
4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol
4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol (CAS No. 1892269-13-4) is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in various fields of chemistry and pharmacology. This compound is characterized by its phenolic backbone, which serves as the central framework, with substituents including a bromine atom, a methoxy group, and an aminooxyethyl group. The combination of these groups imparts distinctive chemical properties, enabling this compound to participate in diverse chemical reactions and biological interactions.
The phenolic group in 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol is a key functional group that contributes to its reactivity and stability. Phenols are known for their ability to form hydrogen bonds, which can influence the solubility and bioavailability of the compound. The presence of the bromine atom at the 5-position introduces halogen-related properties, such as increased reactivity in certain substitution reactions. Additionally, the methoxy group at the 2-position acts as an electron-donating group, which can modulate the electronic environment of the molecule and influence its reactivity in various chemical transformations.
The aminooxyethyl group attached at the 4-position is particularly interesting due to its potential for further functionalization. This group contains both amino and hydroxyl functionalities, which can participate in hydrogen bonding and other non-covalent interactions. Such properties make this compound a promising candidate for applications in drug design, where the ability to form specific interactions with biological targets is crucial.
Recent studies have highlighted the potential of 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing new drugs targeting specific diseases. For instance, its phenolic structure has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.
In addition to its medicinal applications, this compound has also been investigated for its role in materials science. The combination of functional groups in 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol allows for the formation of cross-linked networks when subjected to specific reaction conditions. Such networks have potential applications in creating advanced materials with tailored mechanical and thermal properties.
The synthesis of 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol involves a multi-step process that typically begins with the preparation of the phenolic precursor. This precursor undergoes various substitution reactions to introduce the bromine atom and methoxy group at specific positions on the aromatic ring. The final step involves the attachment of the aminooxyethyl group through nucleophilic substitution or other suitable methods.
One of the most recent advancements in understanding this compound involves its application in enzyme inhibition studies. Researchers have found that 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing new therapeutic agents.
In conclusion, 4-2-(Aminooxy)ethyl-5-bromo-2-methoxyphenol (CAS No. 1892269-13-) is a versatile compound with a rich chemical structure that offers numerous opportunities for research and development across multiple disciplines. Its unique combination of functional groups makes it a valuable tool in both medicinal chemistry and materials science, while ongoing studies continue to uncover new applications for this intriguing molecule.
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